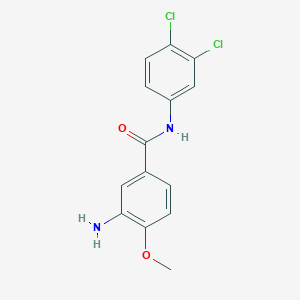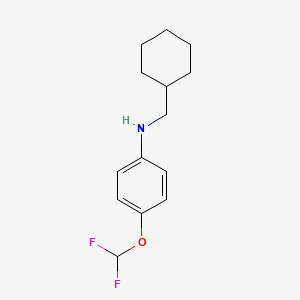
N-(cyclohexylmethyl)-4-(difluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-4-(difluoromethoxy)aniline is an organic compound characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a difluoromethoxy group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-4-(difluoromethoxy)aniline typically involves the following steps:
Formation of the difluoromethoxy group: This can be achieved through the reaction of an appropriate precursor with difluoromethylating agents such as ethyl bromodifluoroacetate in the presence of a base.
Attachment of the cyclohexylmethyl group: This step involves the alkylation of aniline with cyclohexylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclohexylmethyl)-4-(difluoromethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-4-(difluoromethoxy)aniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(cyclohexylmethyl)-4-(difluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways . The cyclohexylmethyl group may contribute to the compound’s overall stability and lipophilicity, facilitating its cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(cyclohexylmethyl)-4-methoxyaniline: Similar structure but lacks the fluorine atoms, which may result in different chemical and biological properties.
N-(cyclohexylmethyl)-4-(trifluoromethoxy)aniline: Contains an additional fluorine atom, potentially altering its reactivity and interactions with biological targets.
Uniqueness
N-(cyclohexylmethyl)-4-(difluoromethoxy)aniline is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable tool in various scientific research applications .
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-4-(difluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO/c15-14(16)18-13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h6-9,11,14,17H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFJDHLTGPHYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,5-Dioxidodibenzo[b,d]thien-3-ylamine](/img/structure/B7815179.png)
![4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B7815192.png)
![2-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B7815197.png)
![6-[(2-methoxyacetyl)amino]-3-(2-phenylethyl)-N-(2-pyridin-3-yloxypropyl)benzimidazole-4-carboxamide](/img/structure/B7815218.png)
![1-Benzyl-8-(thiophene-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B7815219.png)
![1-(7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decan-2-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B7815226.png)
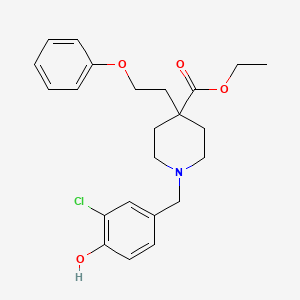
![(7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decan-2-yl)(thiazol-4-yl)methanone](/img/structure/B7815239.png)
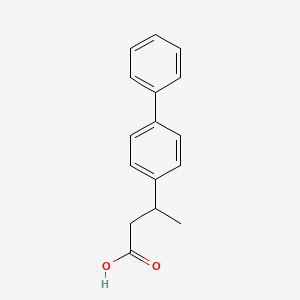
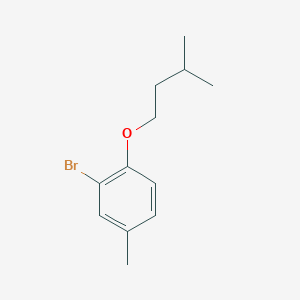
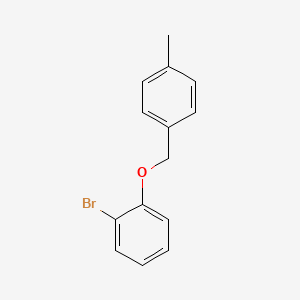
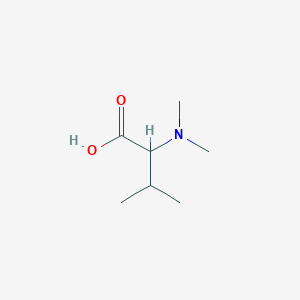
![1-[4-(aminomethyl)phenyl]-N-benzylmethanesulfonamide](/img/structure/B7815270.png)
